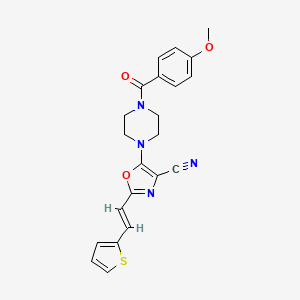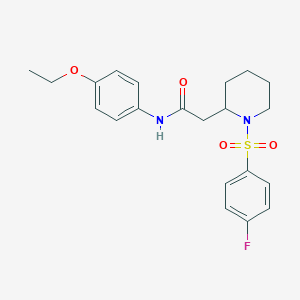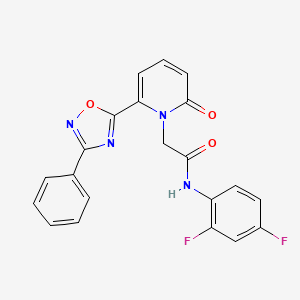![molecular formula C15H20N2O B2679960 N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide CAS No. 2175581-23-2](/img/structure/B2679960.png)
N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in 1990, and since then, it has been investigated for its anti-tumor and anti-angiogenic properties.
Mecanismo De Acción
DMXAA exerts its anti-tumor effects by activating the immune system through the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. DMXAA also inhibits the growth of blood vessels that supply nutrients and oxygen to the tumor by upregulating the expression of vascular endothelial growth factor (VEGF) and inducing vascular damage.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which play a crucial role in the immune response against tumors. DMXAA also induces vascular damage and inhibits the growth of blood vessels by upregulating the expression of VEGF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, DMXAA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of DMXAA, including:
1. Investigating the potential use of DMXAA in combination with other anti-cancer drugs to enhance their effectiveness.
2. Studying the effects of DMXAA on the immune system and its potential use in immunotherapy.
3. Exploring the use of DMXAA in the treatment of other diseases, such as autoimmune disorders.
4. Developing new synthesis methods for DMXAA to improve its solubility and reduce its potential toxicity.
5. Investigating the potential use of DMXAA in the treatment of drug-resistant tumors.
In conclusion, DMXAA is a synthetic compound that has shown promising anti-tumor properties through the activation of the immune system and the inhibition of blood vessel growth. DMXAA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMXAA, including its potential use in combination with other anti-cancer drugs and its use in immunotherapy.
Métodos De Síntesis
DMXAA can be synthesized in several ways, but the most commonly used method involves the reaction of 2,3-dimethylindole with chloroacetaldehyde followed by the reaction with dimethylamine and acryloyl chloride. This method yields DMXAA with high purity and yield.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its anti-tumor properties in various types of cancer, including melanoma, lung cancer, and prostate cancer. DMXAA has been shown to induce tumor cell death by activating the immune system and inhibiting the growth of blood vessels that supply nutrients and oxygen to the tumor. DMXAA has also been investigated for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-14(18)16-11-15(17(2)3)9-12-7-5-6-8-13(12)10-15/h4-8H,1,9-11H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCNGHFGDIXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2679877.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
![7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679879.png)



![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)


![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)


![N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2679899.png)
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2679900.png)
